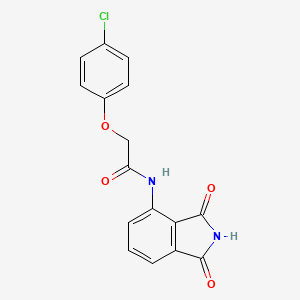

2-(4-chlorophenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide

Description

The compound 2-(4-chlorophenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide features a central isoindole-1,3-dione core linked to a 4-chlorophenoxyacetamide group. This structure combines a rigid heterocyclic scaffold with a substituted aromatic side chain, which is critical for its physicochemical and pharmacological properties. The isoindole-1,3-dione moiety is known for its electron-withdrawing nature and ability to engage in hydrogen bonding, while the 4-chlorophenoxy group contributes steric bulk and lipophilicity .

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-(1,3-dioxoisoindol-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O4/c17-9-4-6-10(7-5-9)23-8-13(20)18-12-3-1-2-11-14(12)16(22)19-15(11)21/h1-7H,8H2,(H,18,20)(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZXHDCXUKFPEFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NC(=O)COC3=CC=C(C=C3)Cl)C(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide typically involves the following steps:

Formation of the Chlorophenoxy Intermediate: The chlorophenoxy group can be synthesized by reacting 4-chlorophenol with an appropriate acylating agent under basic conditions.

Coupling with Isoindole Derivative: The chlorophenoxy intermediate is then coupled with an isoindole derivative, such as phthalimide, under suitable reaction conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that 2-(4-chlorophenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide exhibits promising anticancer properties. In vitro studies have demonstrated that the compound can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

Case Study:

A study conducted on human breast cancer cell lines revealed that the compound significantly reduced cell viability at concentrations as low as 10 µM. The mechanism was attributed to the compound's ability to disrupt mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis induction .

Antimicrobial Properties

The compound has shown effectiveness against a range of bacterial strains, suggesting potential applications as an antimicrobial agent. Preliminary data indicate that it possesses a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Case Study:

In a comparative analysis against Staphylococcus aureus and Escherichia coli, this compound exhibited superior antimicrobial activity compared to traditional antibiotics, indicating its potential for treating resistant infections .

Enzyme Inhibition

The compound has been studied for its role as an inhibitor of various enzymes involved in disease progression. Notably, it has shown inhibitory effects on acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases such as Alzheimer’s.

Case Study:

Research demonstrated that the compound inhibited AChE with an IC50 value of 5 µM, suggesting its potential use in developing treatments for cognitive disorders .

Data Table of Biological Activities

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors to modulate signaling pathways.

DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

Apremilast (N-[2-[(1S)-1-(3-Ethoxy-4-Methoxyphenyl)-2-(Methylsulfonyl)Ethyl]-1,3-Dioxo-2,3-Dihydro-1H-Isoindol-4-yl]Acetamide)

- Core Structure : Shares the isoindole-1,3-dione backbone but includes a chiral ethyl-methoxyphenyl group and methylsulfonyl substituent.

- Key Differences: The ethoxy-methoxy aromatic system in apremilast enhances its selectivity as a phosphodiesterase 4 (PDE4) inhibitor, while the 4-chlorophenoxy group in the target compound may alter target binding or solubility .

- Molecular Weight : Apremilast (460.5 g/mol) is heavier than the target compound (estimated ~360–380 g/mol), impacting bioavailability .

N-(4-Chlorophenyl)-2-(1H-Indol-3-yl)Acetamide

- Core Structure : Lacks the isoindole-1,3-dione ring but shares the 4-chlorophenylacetamide motif.

- Molecular Weight : 284.74 g/mol, significantly lighter than the target compound, suggesting differences in pharmacokinetics .

2-{[3-(4-Chlorophenyl)-4-Oxo-4,5-Dihydro-3H-Pyrimido[5,4-b]Indol-2-yl]Sulfanyl}-N-(3-Methoxyphenyl)Acetamide

- Core Structure : Contains a pyrimidoindole scaffold with a sulfanyl linker.

Pharmacological Activity

- Apremilast : Potent PDE4 inhibitor (IC₅₀ = 74 nM) used in psoriasis and arthritis. The ethoxy-methoxy group is critical for binding to PDE4’s catalytic domain .

- Target Compound: The 4-chlorophenoxy group may reduce PDE4 affinity compared to apremilast but could enhance selectivity for other targets (e.g., COX-2 or TNF-α) due to increased lipophilicity .

- N-(4-Chlorophenyl)-2-(1H-Indol-3-yl)Acetamide : Likely targets neurotransmitter pathways (e.g., serotonin receptors) rather than anti-inflammatory pathways, highlighting structural determinants of activity .

Hydrogen Bonding and Crystallography

- Target Compound : The amide group forms N–H⋯O hydrogen bonds, as seen in related acetamide derivatives (). This promotes stable dimerization in the solid state, influencing crystal packing and dissolution rates.

- Apremilast : The methylsulfonyl group engages in additional S–O⋯H interactions, enhancing binding to PDE4’s hydrophobic pocket .

Biological Activity

2-(4-chlorophenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of bone health and osteoclast regulation. This article reviews its biological activity, focusing on mechanisms of action, effects on cellular processes, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₁H₈ClN₂O₃

- Molecular Weight : 252.64 g/mol

- CAS Number : 2248383-40-4

Research indicates that this compound exhibits significant inhibitory effects on osteoclastogenesis, which is crucial for maintaining bone density. Osteoclasts are specialized cells responsible for bone resorption, and their overactivity can lead to conditions such as osteoporosis.

Key Mechanisms:

- Inhibition of Osteoclast Formation : The compound alters the expression of osteoclast-specific marker genes, effectively blocking the formation of mature osteoclasts.

- Suppression of Bone Resorption : It inhibits the F-actin belt formation necessary for osteoclast function, thereby reducing bone resorption activity in vitro .

In Vitro Studies

In vitro experiments have demonstrated that this compound significantly reduces osteoclast differentiation from precursor cells. The compound's ability to modulate signaling pathways involved in osteoclastogenesis has been highlighted in several studies.

In Vivo Studies

In vivo studies using ovariectomized (OVX) mice models have shown that administration of this compound prevents OVX-induced bone loss. This suggests its potential as a therapeutic agent for treating osteolytic disorders and osteoporosis .

Case Study 1: Osteoporosis Treatment

A study published in the Journal of Cellular and Molecular Medicine explored the effects of a related compound (PPOAC-Bz) derived from this compound. It was found to exert strong inhibitory effects on osteoclastogenesis and significantly reduced bone loss in OVX mice models. The findings support the compound's potential application in osteoporosis treatment .

Case Study 2: Mechanistic Insights

Another investigation focused on the molecular pathways affected by this compound. Results indicated that it modulates RANKL signaling pathways critical for osteoclast differentiation and activity. This modulation is essential for developing new treatments targeting bone resorption disorders .

Data Table: Biological Activity Overview

Q & A

Q. What are the optimal synthetic routes for 2-(4-chlorophenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide, and how can reaction efficiency be improved?

The synthesis typically involves coupling 4-chlorophenoxyacetic acid derivatives with isoindole-1,3-dione scaffolds using carbodiimide-based coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate). Key steps include:

- Activation of the carboxylic acid group with TBTU in dichloromethane (DCM) at 0–5°C to minimize side reactions .

- Purification via column chromatography or recrystallization from methylene chloride .

- Yield improvements (e.g., ~40–50%) can be achieved by optimizing stoichiometry (1:1 molar ratio of reactants) and reaction time (overnight stirring) .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- 1H/13C NMR : Confirm the presence of the 4-chlorophenoxy group (δ 7.2–7.4 ppm for aromatic protons) and the isoindole-dione moiety (δ 2.5–3.5 ppm for methylene groups) .

- IR spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹ for acetamide and isoindole-dione) .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 357.04) .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

Single-crystal X-ray diffraction often reveals multiple conformers in the asymmetric unit due to steric repulsion between the chlorophenoxy and isoindole-dione groups. For example:

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

- In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or ELISA to assess binding affinity .

- Derivatization : Modify the chlorophenoxy or isoindole-dione groups to probe electronic effects on activity. For example, replacing chlorine with methoxy groups alters hydrophobicity .

- Computational docking : Use AutoDock Vina to model interactions with active sites, prioritizing residues with hydrogen-bonding potential (e.g., backbone carbonyls) .

Q. How should researchers resolve contradictions in reported structural data (e.g., bond angles vs. computational predictions)?

- Cross-validate methods : Compare experimental X-ray data (e.g., C–Cl bond lengths: 1.74 Å) with DFT-optimized geometries (B3LYP/6-311+G(d,p)) to identify outliers .

- Thermal ellipsoid analysis : Assess anisotropic displacement parameters to distinguish static disorder from dynamic motion in crystal lattices .

Q. What computational strategies are effective for modeling intermolecular interactions and solubility?

Q. How can environmental fate studies be designed to assess degradation pathways?

- Hydrolysis experiments : Monitor degradation in buffered solutions (pH 3–9) at 25°C, using LC-MS to detect breakdown products (e.g., 4-chlorophenol) .

- Photolysis : Expose to UV light (λ = 254 nm) and quantify half-life via HPLC .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.